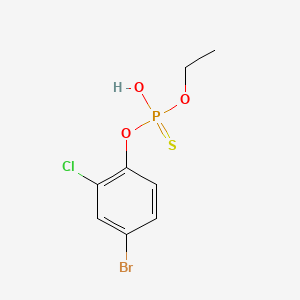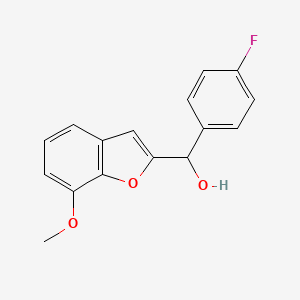
Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzeneacetic acid backbone with multiple functional groups, including a hydroxy group, a methyl group, and a diethylamino group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzeneacetic Acid Derivative: The initial step involves the preparation of benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)- through a Friedel-Crafts acylation reaction.
Introduction of Diethylamino Group: The diethylamino group is introduced via a nucleophilic substitution reaction using diethylamine.
Hydrazide Formation: The final step involves the reaction of the intermediate compound with hydrazine hydrate to form the hydrazide derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitro compounds, sulfonic acids.
Major Products Formed:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance its binding affinity to certain biological targets, while the hydrazide moiety may facilitate the formation of stable complexes with metal ions or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, hydrazide
- Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, 2-(chloroacetyl)hydrazide
Comparison: Compared to its similar compounds, Benzeneacetic acid, alpha-hydroxy-4-methyl-alpha-(4-methylphenyl)-, 2-(2-(diethylamino)-1-oxopropyl)hydrazide is unique due to the presence of the diethylamino group, which can significantly influence its chemical reactivity and biological activity. This structural difference can result in distinct pharmacological properties and applications, making it a valuable compound for further research and development.
Properties
CAS No. |
128156-92-3 |
|---|---|
Molecular Formula |
C23H31N3O3 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-(diethylamino)-N'-[2-hydroxy-2,2-bis(4-methylphenyl)acetyl]propanehydrazide |
InChI |
InChI=1S/C23H31N3O3/c1-6-26(7-2)18(5)21(27)24-25-22(28)23(29,19-12-8-16(3)9-13-19)20-14-10-17(4)11-15-20/h8-15,18,29H,6-7H2,1-5H3,(H,24,27)(H,25,28) |
InChI Key |
XXVUQAQFOQCXDR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)C(=O)NNC(=O)C(C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


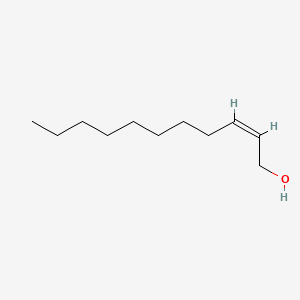
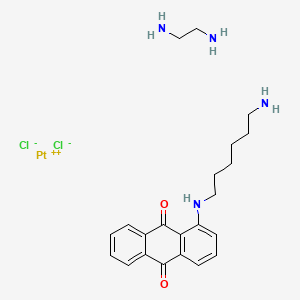
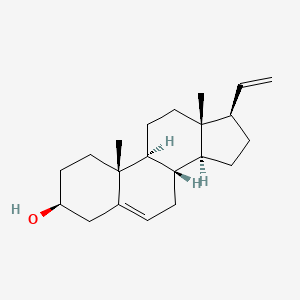
![2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid](/img/structure/B12703616.png)
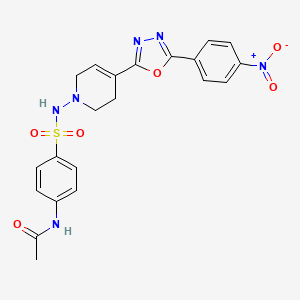

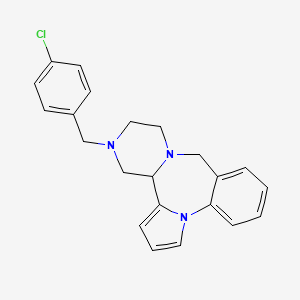

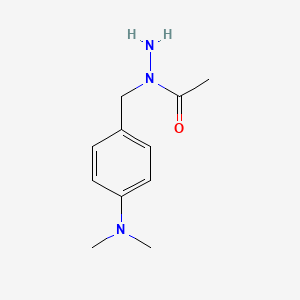
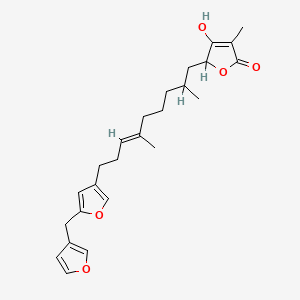
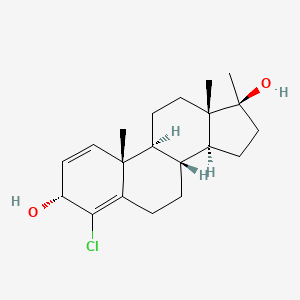
![1-Benzyl-4,5-dihydro-1-[3-[(1-oxotetradecyl)amino]propyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12703679.png)
